molecular formula C18H18ClNO2S B1367286 Zotepine S-oxide

Zotepine S-oxide

カタログ番号: B1367286
分子量: 347.9 g/mol
InChIキー: GPQLECKPRFIPAC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Zotepine S-oxide is a useful research compound. Its molecular formula is C18H18ClNO2S and its molecular weight is 347.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Scientific Research Applications

1. Antipsychotic Efficacy

Zotepine S-oxide has been studied for its effectiveness in treating various psychiatric disorders. Clinical reviews indicate that zotepine is effective in reducing symptoms associated with schizophrenia and bipolar disorder, with a lower incidence of extrapyramidal side effects compared to traditional antipsychotics .

2. Drug Delivery Systems

Recent studies have focused on enhancing the delivery of zotepine through innovative formulations such as nanosuspensions and self-microemulsifying drug delivery systems (SMEDDS). These formulations aim to improve the bioavailability of zotepine by facilitating better absorption across biological membranes.

  • Nanosuspension Development : A study demonstrated the formulation of zotepine-loaded nanosuspensions that significantly improved brain targeting in animal models. The optimized formulation showed a particle size conducive to enhanced absorption and a higher area under the curve (AUC) when administered intranasally compared to intravenous solutions .
Formulation Type Particle Size (nm) AUC Increase (fold) Administration Route
Nanosuspension519.26 ± 10.448.6Intranasal
Nanosuspension330.2 ± 12.9010.79Intranasal
  • Self-Microemulsifying Drug Delivery Systems (SMEDDS) : Research indicates that SMEDDS can enhance the solubility and oral bioavailability of zotepine. These systems utilize lipid-based formulations that facilitate drug absorption through lymphatic pathways, thereby bypassing extensive first-pass metabolism .

Case Studies

Case Study 1: Efficacy in Schizophrenia

A clinical case highlighted a patient with paranoid schizophrenia who experienced significant symptom relief on a low dose of zotepine. The patient exhibited reduced hallucinations and improved overall functioning without severe side effects, indicating the potential for this compound to provide effective treatment options for sensitive populations .

Case Study 2: Safety Profile in Bipolar Disorder

In another study involving patients with bipolar disorder, zotepine was administered as part of a maintenance therapy regimen. The results demonstrated that patients maintained mood stability with minimal side effects, reinforcing the safety profile of this compound in long-term psychiatric care .

特性

分子式

C18H18ClNO2S

分子量

347.9 g/mol

IUPAC名

2-(3-chloro-11-oxobenzo[b][1]benzothiepin-5-yl)oxy-N,N-dimethylethanamine

InChI

InChI=1S/C18H18ClNO2S/c1-20(2)9-10-22-16-11-13-5-3-4-6-17(13)23(21)18-8-7-14(19)12-15(16)18/h3-8,11-12H,9-10H2,1-2H3

InChIキー

GPQLECKPRFIPAC-UHFFFAOYSA-N

正規SMILES

CN(C)CCOC1=CC2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。